molecular formula C32H25N7O5 B608361 KMH-233 CAS No. 1941174-13-5

KMH-233

Katalognummer B608361
CAS-Nummer: 1941174-13-5
Molekulargewicht: 587.596
InChI-Schlüssel: MLNOOVGSMCJSCE-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KMH-233 is a potent, reversible, and selective l-type amino acid transporter 1 (LAT1) inhibitor . It inhibits the uptake of LAT1 substrate, l-leucine (IC50=18 μM), as well as cell growth . KMH-233 significantly potentiates the efficacy of Bestatin and Cisplatin even at low concentrations (25 μM) .


Synthesis Analysis

KMH-233 is a potent, reversible, and selective LAT1 inhibitor. It inhibits the uptake of LAT1 substrate, l-leucine (IC 50 =18 μM) as well as cell growth . KMH-233 significantly potentiates the efficacy of Bestatin and Cisplatin even at low concentrations (25 μM) .


Molecular Structure Analysis

The chemical formula of KMH-233 is C32H25N7O5 . Its exact mass is 587.19 and its molecular weight is 587.596 .


Chemical Reactions Analysis

KMH-233 is able to inhibit binding and transport of essential neutral amino acids and thus, inhibit the cell growth of cancer cells . It shows a significant reduction of cell growth with an IC50 of 124 µM .


Physical And Chemical Properties Analysis

The molecular formula of KMH-233 is C32H25N7O5 and its molecular weight is 587.58 . It is a white to yellow solid at room temperature .

Wissenschaftliche Forschungsanwendungen

1. Application in Cancer Research

KMH-233 has shown potential as a novel chemotherapeutic agent for the treatment of glioma, a type of brain tumor. In a study by Duntsch et al. (2006), KM-233 demonstrated effective cytotoxicity against human U87 glioma cells, comparable to Δ8-tetrahydrocannabinol and superior to BCNU, a commonly used anti-glioma chemotherapeutic agent. The study highlighted KM-233's efficacy in reducing tumor burden with minimal toxicity to healthy brain tissue, suggesting its potential for preclinical development in glioma models (Duntsch et al., 2006).

2. Mechanism of Anti-Glioma Activity

Further investigation into the mechanism of KM-233's anti-glioma activity was conducted by Gurley et al. (2012). Their research revealed that treatment with KM-233 induced changes in the phosphorylation profiles of several signaling molecules in U87MG human GBM cells. Notably, KM-233 treatment led to mitochondrial depolarization, an increase in cleaved caspase 3, and significant cytoskeletal contractions, indicating its potential as a treatment for Glioblastoma Multiforme (GBM) (Gurley et al., 2012).

Wirkmechanismus

KMH-233 is a potent, reversible, and selective LAT1 inhibitor. It inhibits the uptake of LAT1 substrate, l-leucine (IC 50 =18 μM) as well as cell growth . KMH-233 significantly potentiates the efficacy of Bestatin and Cisplatin even at low concentrations (25 μM) .

Eigenschaften

CAS-Nummer

1941174-13-5

Produktname

KMH-233

Molekularformel

C32H25N7O5

Molekulargewicht

587.596

IUPAC-Name

(S)-2-amino-3-(3-((2,4-dicyano-3-(4-(2-(methylamino)-2-oxoethoxy)phenyl)benzo[4,5]imidazo[1,2-a]pyridin-1-yl)carbamoyl)phenyl)propanoic acid

InChI

InChI=1S/C32H25N7O5/c1-36-27(40)17-44-21-11-9-19(10-12-21)28-22(15-33)29-37-25-7-2-3-8-26(25)39(29)30(23(28)16-34)38-31(41)20-6-4-5-18(13-20)14-24(35)32(42)43/h2-13,24H,14,17,35H2,1H3,(H,36,40)(H,38,41)(H,42,43)/t24-/m0/s1

InChI-Schlüssel

MLNOOVGSMCJSCE-DEOSSOPVSA-N

SMILES

O=C(O)[C@@H](N)CC1=CC=CC(C(NC2=C(C#N)C(C3=CC=C(OCC(NC)=O)C=C3)=C(C#N)C4=NC5=CC=CC=C5N24)=O)=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

KMH-233;  KMH 233;  KMH233.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KMH-233
Reactant of Route 2
KMH-233
Reactant of Route 3
Reactant of Route 3
KMH-233
Reactant of Route 4
KMH-233
Reactant of Route 5
KMH-233
Reactant of Route 6
KMH-233

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.